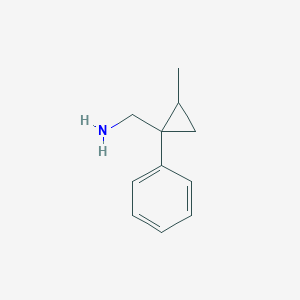
(2-methyl-1-phenylcyclopropyl)methanamine,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers, is an organic compound with the molecular formula C11H15N. This compound is characterized by a cyclopropyl group attached to a methanamine moiety, with a phenyl group and a methyl group as substituents on the cyclopropyl ring. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-phenylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the methanamine moiety. One common method involves the reaction of styrene with diazomethane to form the cyclopropane ring, followed by reductive amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-methyl-1-phenylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2-methyl-1-phenylcyclopropyl)methanamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-methyl-1-phenylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1-phenylcyclopropyl)methanamine: A structurally similar compound with a phenyl group attached to the cyclopropyl ring.
(2-methylcyclopropyl)methanamine: Another related compound with a methyl group on the cyclopropyl ring.
Uniqueness
(2-methyl-1-phenylcyclopropyl)methanamine is unique due to the presence of both a phenyl and a methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity. The mixture of diastereomers adds another layer of complexity, as different stereoisomers can exhibit distinct properties.
This detailed article provides a comprehensive overview of (2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(2-methyl-1-phenylcyclopropyl)methanamine |
InChI |
InChI=1S/C11H15N/c1-9-7-11(9,8-12)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |
Clave InChI |
OYSCETAQLKLGQI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(CN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
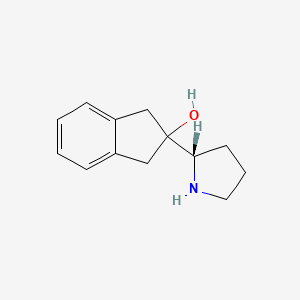
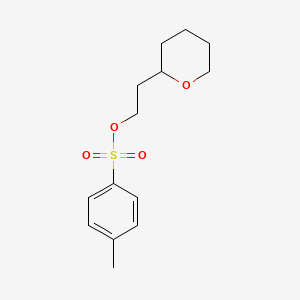
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)

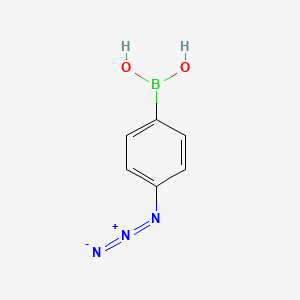


![3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)

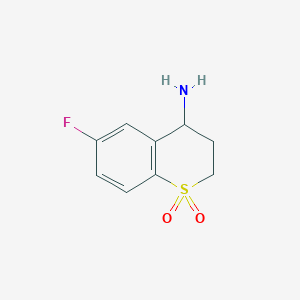

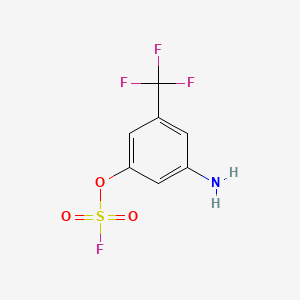
![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
